Cyclopent-3-en-1-yl methanesulfonate
Description
Cyclopent-3-en-1-yl methanesulfonate (CPMMS) is a methanesulfonate ester featuring a cyclopentenyl group. Structurally, it consists of a five-membered cycloalkene ring (cyclopentene) substituted with a methanesulfonate (-OSO₂CH₃) moiety at the 1-position. Methanesulfonate esters are widely employed in organic synthesis as alkylating agents due to their reactivity in nucleophilic substitution reactions. CPMMS is hypothesized to serve as a versatile intermediate in pharmaceutical and materials chemistry, particularly in synthesizing cyclic or strained molecules where the cyclopentenyl group may confer unique stereochemical or electronic properties .
Properties
Molecular Formula |
C6H10O3S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
cyclopent-3-en-1-yl methanesulfonate |
InChI |
InChI=1S/C6H10O3S/c1-10(7,8)9-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
FJWFZRXGXZLAGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CC=CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Physical Properties
Key Observations :
- Lead methanesulfonate, a heavy metal salt, diverges significantly in applications and toxicity compared to organic methanesulfonates .
Reactivity and Stability
- CPMMS : The strained cyclopentene ring may render CPMMS prone to hydrolysis or nucleophilic attack at the sulfonate group. Its reactivity could resemble that of allylic sulfonates, enabling use in cycloadditions or polymerizations.
- MMS : A classic SN2 alkylating agent, MMS methylates DNA at guanine residues, causing strand breaks . Its small size and lack of steric hindrance facilitate rapid reactions.
- Lead Methanesulfonate : As an ionic compound, it participates in redox reactions (e.g., electroplating) rather than covalent alkylation. Its decomposition under heat releases toxic sulfur oxides and lead fumes .
Toxicological Profiles
Mechanistic Differences :
- MMS directly alkylates DNA, triggering p53-mediated repair pathways. At p53-normalized concentrations (0.3 μM), it induces measurable genomic instability .
- Lead methanesulfonate’s toxicity stems from lead ion accumulation, disrupting heme synthesis and neuronal function .
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